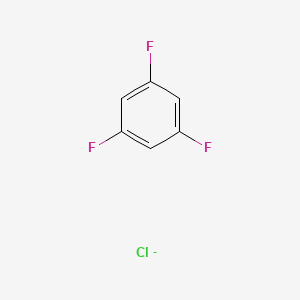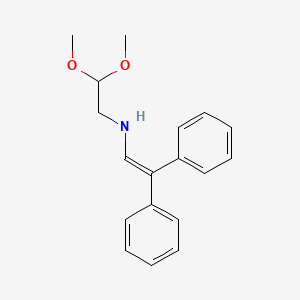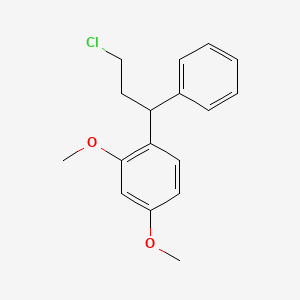
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of benzene and substituted derivatives. This compound is characterized by the presence of a chloro-substituted phenylpropyl group attached to a dimethoxybenzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene typically involves the reaction of 3-chloro-1-phenylpropan-1-ol with 1,3-dimethoxybenzene under specific conditions. One common method involves the use of a lipase CALB as a biological resolution catalyst and acidic resin as a racemic catalyst to perform dynamic kinetic resolution . The reaction conditions are mild, environmentally friendly, and result in high product yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-phenylpropan-1-ol
- 3-Chloro-1-phenyl-1-propanone
- 3-Chloro-1-phenyl-1-propyne
Uniqueness
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is unique due to its specific structural features, such as the presence of both chloro and dimethoxy groups. These features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C17H19ClO2 |
|---|---|
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
1-(3-chloro-1-phenylpropyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C17H19ClO2/c1-19-14-8-9-16(17(12-14)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
Clave InChI |
BBNJQIVEWRYXFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(CCCl)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


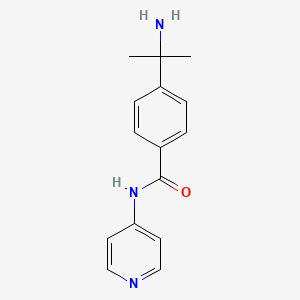
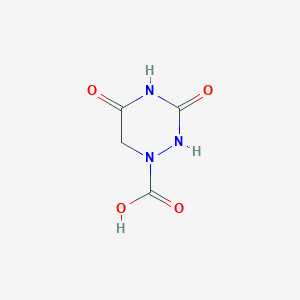
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
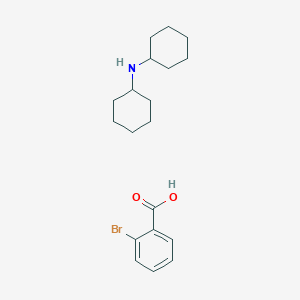
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
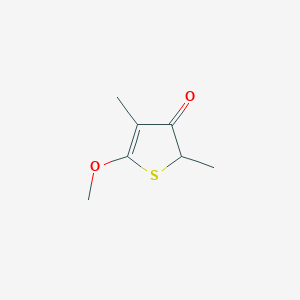
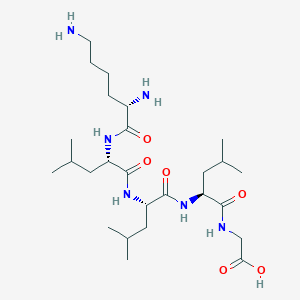

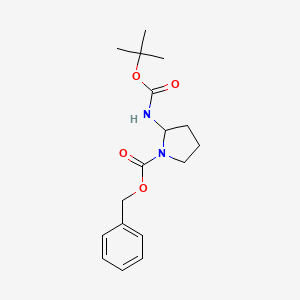
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
